

# Technical Monograph: Operational Framework for 4-(Methoxymethoxy)phenylboronic Acid

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## Compound of Interest

Compound Name:	4-(Methoxymethoxy)phenylboronic acid
CAS No.:	162662-27-3
Cat. No.:	B062682

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## Executive Summary

This technical guide outlines the handling, safety, and application protocols for **4-(Methoxymethoxy)phenylboronic acid** (CAS: 162662-27-3). As a bifunctional building block, this compound features a boronic acid moiety for cross-coupling and a phenol group masked by a methoxymethyl (MOM) ether.

For the researcher, the critical operational challenge is two-fold:

- **Boroxine Equilibrium:** Managing the dehydration-hydration equilibrium of the boronic acid to ensure accurate stoichiometry.
- **Orthogonal Stability:** Navigating the base-stability of the MOM group during coupling versus its acid-lability during deprotection and waste disposal.

## Part 1: Physicochemical & Safety Matrix

The following data consolidates physical properties with GHS safety standards.

Parameter	Technical Specification
Chemical Name	4-(Methoxymethoxy)phenylboronic acid
CAS Number	162662-27-3
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>
Molecular Weight	181.98 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in MeOH, EtOH, DMF, DMSO; Sparingly soluble in water.
Melting Point	138–142 °C (Decomposes/Dehydrates)
Acidity (pKa)	~8.8 (Boronic acid group); MOM group is non-ionizable.

## GHS Hazard Classification[1][2]

- Signal Word: WARNING
- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1]

## Critical Safety Insight: The Hidden Formaldehyde Risk

While the compound itself is an irritant, the MOM (Methoxymethyl) group presents a latent hazard. Upon exposure to strong acids (during deprotection or improper waste disposal), the MOM ether hydrolyzes to release formaldehyde (a known carcinogen) and methanol.

- Protocol: Do not mix this compound with acidic waste streams outside of a fume hood.
- Disposal: Segregate waste streams. Treat acidic aqueous waste containing this compound as potential formaldehyde generators.

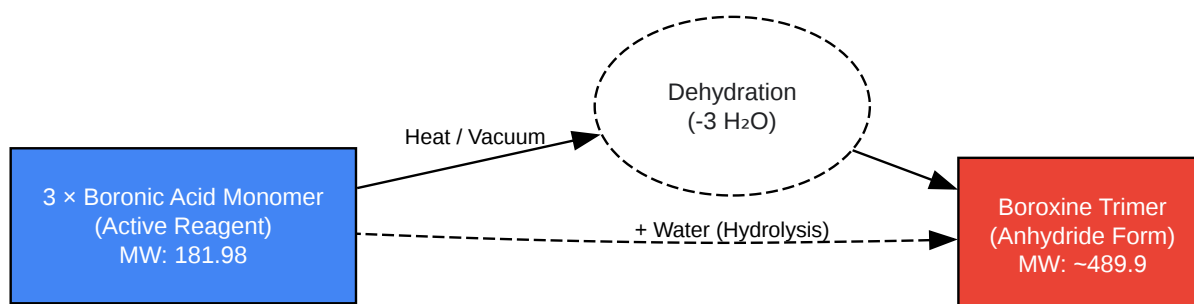
## Part 2: The Boroxine-Boronic Acid Equilibrium[4][5]

Boronic acids are not static molecules; they exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines. This conversion is driven by thermal energy and vacuum, and reversed by ambient humidity.

Why this matters: If your sample has partially dehydrated to the boroxine during storage, weighing based on the monomeric molecular weight (181.98 g/mol) will result in an excess of reagent (since the boroxine has a higher boron-to-mass ratio).

### Diagram 1: Stoichiometric Equilibrium

The following diagram illustrates the dehydration pathway that alters the effective molecular weight of the reagent.



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Figure 1: The reversible dehydration of **4-(Methoxymethoxy)phenylboronic acid** to its boroxine trimer. Accurate stoichiometry requires verifying the hydration state via H-NMR or elemental analysis.

## Part 3: Operational Protocols

### Storage & Handling

- Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
- Moisture Control: While moisture reverses boroxine formation, excessive moisture can promote protodeboronation (cleavage of the C-B bond) over long periods. A desiccator is recommended to maintain a consistent hydration state.

- Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

## Experimental Workflow: Suzuki-Miyaura Coupling

The MOM group is stable to base, making this reagent ideal for basic cross-coupling conditions.

Reagents:

- Aryl Halide: 1.0 equiv<sup>[3]</sup>
- Boronic Acid: 1.2 – 1.5 equiv (Excess accounts for potential deboronation)
- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub> (3–5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0 – 3.0 equiv)
- Solvent: Dioxane/Water (4:1) or DMF/Water.

Step-by-Step Methodology:

- Inerting: Charge the reaction vessel with the aryl halide, **4-(Methoxymethoxy)phenylboronic acid**, and base. Cycle vacuum/nitrogen 3 times.
- Solvation: Add degassed solvent.
- Catalysis: Add the Palladium catalyst under a positive pressure of nitrogen.
- Reaction: Heat to 80–100 °C. Monitor via TLC/LCMS.
  - Note: The MOM group will remain intact.
- Workup: Dilute with EtOAc, wash with water/brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

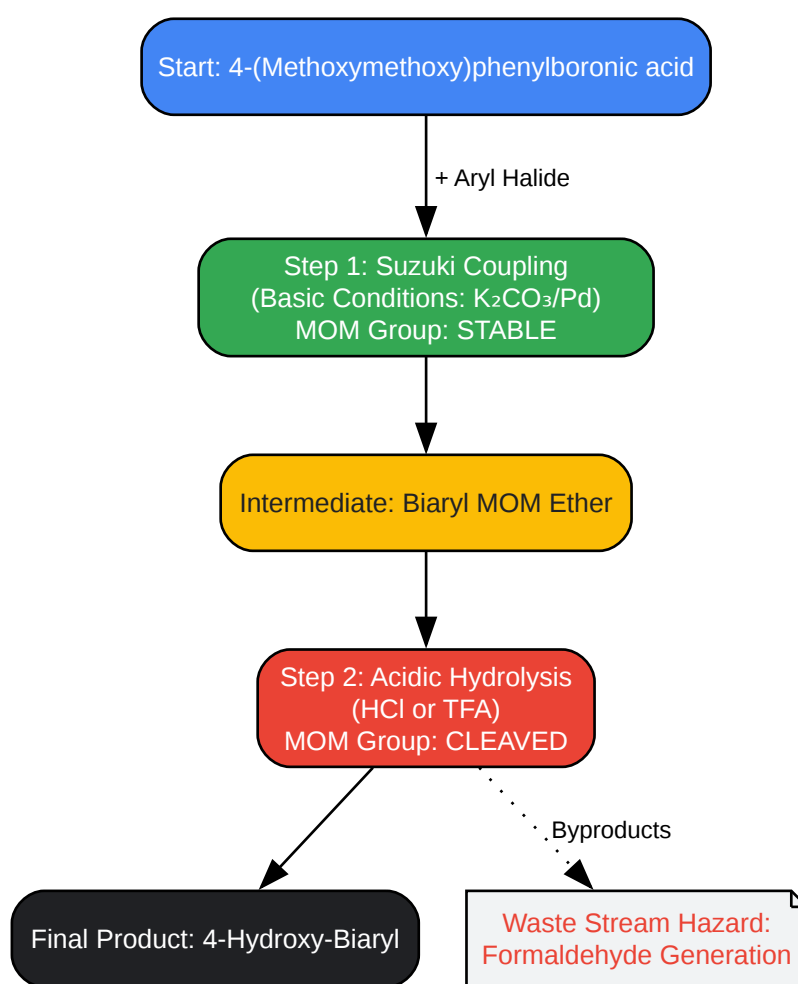
## Deprotection (MOM Removal)

To reveal the free phenol, the MOM group is removed under acidic conditions.

- Reagent: 6M HCl or Trifluoroacetic acid (TFA) in DCM.
- Caution: This step generates formaldehyde. Perform strictly in a fume hood.
- Quenching: Neutralize with sat.  $\text{NaHCO}_3$  before disposal to prevent off-gassing in waste containers.

## Diagram 2: Reaction & Deprotection Workflow

This flowchart visualizes the orthogonal stability of the MOM group during the synthetic route.



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Figure 2: Synthetic workflow demonstrating the base-stability of the MOM group during coupling and its subsequent removal under acidic conditions.

## References

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